Ethyl 2-acetylheptanoate

Catalog No.
S704684
CAS No.
24317-94-0
M.F
C11H20O3
M. Wt
200.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetylheptanoate

CAS Number

24317-94-0

Product Name

Ethyl 2-acetylheptanoate

IUPAC Name

ethyl 2-acetylheptanoate

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

InChI

InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3

InChI Key

XIGZBCUFFUBWDM-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C)C(=O)OCC

Canonical SMILES

CCCCCC(C(=O)C)C(=O)OCC

Application in Perfumery

    Specific Scientific Field: Cosmetics and Perfumery

    Summary of the Application: Ethyl 2-acetylheptanoate is used as a perfuming agent in cosmetic products.

    Methods of Application or Experimental Procedures: Ethyl 2-acetylheptanoate is included in the formulation of various cosmetic products.

    Results or Outcomes: The use of Ethyl 2-acetylheptanoate contributes to the overall scent profile of the cosmetic product.

Apart from its use in perfumery, Ethyl 2-acetylheptanoate is also used in personal care products .

Application in Personal Care Products

Ethyl 2-acetylheptanoate is an organic compound classified as an ester, specifically the ethyl ester of 2-acetylheptanoic acid. It is characterized by its distinctive fruity aroma, which makes it valuable in the flavor and fragrance industries. The compound has a molecular formula of C11H20O3 and a molecular weight of approximately 200.28 g/mol. Ethyl 2-acetylheptanoate is typically a colorless to pale yellow liquid with a pleasant odor, often used as a flavoring agent in food products and as a fragrance component in perfumes .

As mentioned earlier, the natural occurrence and biological function of ethyl 2-acetylheptanoate are unclear. There is no available research on its specific mechanism of action within biological systems.

  • Potential irritant: Esters can irritate the skin and eyes upon contact [].
  • Flammable: Organic compounds with similar structures are often flammable. Proper handling and storage procedures should be followed to avoid fire hazards.
Typical of esters. These include:

  • Hydrolysis: Under acidic or basic conditions, ethyl 2-acetylheptanoate can hydrolyze to form 2-acetylheptanoic acid and ethanol.
  • Transesterification: It can react with alcohols to form different esters, which is useful in synthesizing various derivatives.
  • Esterification: The reaction of 2-acetylheptanoic acid with ethanol can produce ethyl 2-acetylheptanoate, illustrating its role in esterification processes.
  • Decarboxylation: If subjected to heat or specific catalysts, it may undergo decarboxylation, leading to the formation of smaller carbon chain compounds .

Ethyl 2-acetylheptanoate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction between acetic anhydride or acetic acid and heptan-2-ol in the presence of an acid catalyst. This process yields ethyl 2-acetylheptanoate efficiently.
  • Biocatalytic Methods: Enzymatic synthesis using lipases has been explored for producing ethyl 2-acetylheptanoate. This method is considered environmentally friendly and can operate under mild conditions.
  • Chemical Synthesis: Alternative synthetic routes may involve multi-step processes starting from simpler compounds, utilizing various reagents and catalysts to achieve the desired product .

Ethyl 2-acetylheptanoate finds applications across several industries:

  • Flavoring Agent: It is widely used in food products for its fruity flavor profile.
  • Fragrance Component: The compound is incorporated into perfumes and cosmetic products due to its pleasant aroma.
  • Chemical Intermediate: Ethyl 2-acetylheptanoate serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

Several compounds share structural similarities with ethyl 2-acetylheptanoate. Here are some notable examples:

CompoundMolecular FormulaUnique Characteristics
Ethyl acetateC4H8O2Widely used as a solvent; has a simpler structure.
Ethyl butyrateC6H12O2Known for its pineapple-like aroma; shorter carbon chain.
Ethyl hexanoateC8H16O2Exhibits a fatty odor; used in food flavoring.
Ethyl caprylateC10H20O2Known for coconut-like scent; longer carbon chain.

Uniqueness of Ethyl 2-Acetylheptanoate

Ethyl 2-acetylheptanoate stands out due to its specific fruity aroma profile that differentiates it from other esters. Its unique structure allows for diverse applications in both food and fragrance industries, making it a valuable compound for manufacturers seeking distinctive flavors and scents .

XLogP3

2.9

Other CAS

24317-94-0

Wikipedia

Ethyl ester2-acetyl-heptanoic acid

General Manufacturing Information

Heptanoic acid, 2-acetyl-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types